molecular formula C10H13N3O3S B3027663 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid CAS No. 1353977-93-1

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid

Cat. No. B3027663
CAS RN: 1353977-93-1
M. Wt: 255.30
InChI Key: UALMWMCWESEAGV-UHFFFAOYSA-N
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Description

“1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid” is a chemical compound with diverse scientific applications . It is a highly valuable building block in organic synthesis .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been utilized in a radical approach for the synthesis of related compounds . This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .


Molecular Structure Analysis

The molecular formula of this compound is C10H13N3O3S, and it has a molecular weight of 255.29 .


Chemical Reactions Analysis

The compound is likely to participate in various chemical reactions. For example, it may undergo catalytic protodeboronation, a process that involves the removal of a boron atom from a molecule .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 255.29 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.

Scientific Research Applications

Organic Synthesis: Building Blocks and Functionalization

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid: serves as a valuable building block in organic synthesis. While many protocols exist for functionalizing deboronation of alkyl boronic esters, protodeboronation (removing the boron moiety) remains less explored. Recent research has focused on catalytic protodeboronation of alkyl boronic esters using a radical approach . This compound can be utilized in the synthesis of diverse organic molecules.

Anti-Markovnikov Alkene Hydromethylation

The compound’s radical-based protodeboronation, when paired with a Matteson–CH2– homologation, enables formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown. Researchers have applied this sequence to methoxy-protected ( )-D8-THC and cholesterol . The ability to selectively introduce methyl groups onto alkenes in an anti-Markovnikov manner is significant for drug discovery and fine chemical synthesis.

Total Synthesis of Natural Products

The protodeboronation reaction has found application in the formal total synthesis of specific natural products. For instance:

Boron Chemistry and Suzuki–Miyaura Coupling

The Suzuki–Miyaura coupling, a powerful C–C bond-forming reaction, relies on boron compounds. While this compound is not directly involved in the coupling, understanding its behavior contributes to the broader field of boron chemistry. The Suzuki–Miyaura coupling is widely used in pharmaceutical and materials science research .

Stability and Synthetic Applications

Organoboron compounds, including boronic esters, face challenges related to air and moisture stability. The introduction of more stable boronic ester moieties has expanded the scope of boron chemistry. Researchers continue to explore synthetic applications and address drawbacks associated with organoboranes .

Signaling Pathways and Proteases

Although specific studies on this compound’s role in signaling pathways and proteases are limited, its unique structure suggests potential interactions with cellular components. Further research may uncover novel applications in these areas .

Mechanism of Action

Target of Action

Similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that this compound might interact with palladium catalysts or organoboron reagents.

Mode of Action

In the context of suzuki–miyaura coupling reactions, the compound might participate in electronically divergent processes with the metal catalyst . Oxidative addition could occur with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

In the context of suzuki–miyaura coupling reactions, the compound might be involved in the formation of carbon–carbon bonds , which is a fundamental process in organic synthesis and can affect a wide range of biochemical pathways.

Result of Action

The compound’s potential involvement in suzuki–miyaura coupling reactions suggests that it could contribute to the formation of carbon–carbon bonds, which are crucial in the synthesis of a wide range of organic compounds.

Action Environment

Suzuki–miyaura coupling reactions are known for their mild and functional group tolerant reaction conditions , suggesting that the compound might exhibit stable performance under a variety of environmental conditions.

properties

IUPAC Name

1-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)azetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3S/c1-16-8-3-7(11-10(12-8)17-2)13-4-6(5-13)9(14)15/h3,6H,4-5H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALMWMCWESEAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N2CC(C2)C(=O)O)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701152308
Record name 3-Azetidinecarboxylic acid, 1-[6-methoxy-2-(methylthio)-4-pyrimidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701152308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid

CAS RN

1353977-93-1
Record name 3-Azetidinecarboxylic acid, 1-[6-methoxy-2-(methylthio)-4-pyrimidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353977-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azetidinecarboxylic acid, 1-[6-methoxy-2-(methylthio)-4-pyrimidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701152308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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